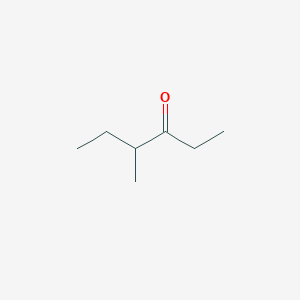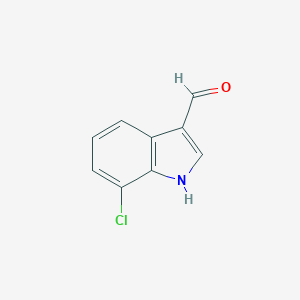
7-chloro-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
7-chloro-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, which is an indole alkaloid and a member of indoles . It plays a role as a plant metabolite, a human xenobiotic metabolite, a bacterial metabolite, and a marine metabolite .
Synthesis Analysis
1H-Indole-3-carboxaldehyde and its derivatives, including 7-chloro-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular weight of 7-chloro-1H-indole-3-carbaldehyde is 179.61 . The exact molecular structure can be found in databases like PubChem and Sigma-Aldrich .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives, including 7-chloro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They undergo various chemical reactions, including C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
7-chloro-1H-indole-3-carbaldehyde is an off-white to pale-yellow to yellow-brown or pale-red solid . It should be stored in a refrigerator . More detailed physical and chemical properties can be found in databases like PubChem and Sigma-Aldrich .Applications De Recherche Scientifique
Multicomponent Reactions (MCRs)
7-chloro-1H-indole-3-carbaldehyde: plays a crucial role in Multicomponent Reactions (MCRs) , which are a one-step strategy to combine multiple starting materials into a single product . These reactions are high-yielding, time-efficient, and cost-effective, aligning with green chemistry principles . The compound serves as an efficient precursor for synthesizing biologically active structures, including various heterocyclic derivatives .
Synthesis of Biologically Active Compounds
This indole derivative is pivotal in creating compounds with significant biological activities. Its applications extend to the treatment of cancer cells, microbes, and various disorders in the human body . It shows promise in the development of new therapeutic agents due to its versatile biological properties .
Pharmaceutical Scaffolding
The compound’s inherent functional groups facilitate easy C–C and C–N coupling reactions and reductions, making it an essential precursor for the synthesis of pharmaceutically active scaffolds . This includes the creation of carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Antimicrobial and Anticancer Research
7-chloro-1H-indole-3-carbaldehyde: is used as a building block in the synthesis of compounds with antimicrobial and anticancer properties. Its role in developing new treatments for infectious diseases and cancer is of significant interest in medical research.
Natural Product Synthesis
Indole derivatives are found in many natural products, such as indole alkaloids from fungal and marine organisms . The compound is instrumental in synthesizing these natural products, which have various applications, including as antioxidants and anti-inflammatory agents .
Green Chemistry
The use of 7-chloro-1H-indole-3-carbaldehyde in synthesis adheres to the principles of green chemistry. It reduces the need for solvents and energy in the purification of intermediates, contributing to more sustainable chemical practices .
Heterocyclic Chemistry
As a significant entity in heterocyclic chemistry, 7-chloro-1H-indole-3-carbaldehyde is involved in the construction of complex molecules that are prevalent in selected alkaloids . This field explores novel methods of synthesis, with this compound playing a key role.
Chemical Precursor for Diverse Functional Groups
Due to its molecular flexibility, 7-chloro-1H-indole-3-carbaldehyde can produce products with diverse functional groups, enhancing the variety of existing bond-building methods and increasing levels of chemo-, stereo-, and regioselectivity .
Mécanisme D'action
Target of Action
7-Chloro-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to be precursors for the synthesis of biologically active structures . .
Mode of Action
Indole derivatives, in general, have been found to exhibit a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is known that the compound is toxic and irritating . It should be kept away from sources of ignition, sparks, and high temperatures, and stored in a cool, dry place . During use, appropriate protective equipment should be worn to avoid contact with skin, eyes, and respiratory tract, and operations should be carried out in a well-ventilated environment .
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNOJSRXQVQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349236 | |
| Record name | 7-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-indole-3-carbaldehyde | |
CAS RN |
1008-07-7 | |
| Record name | 7-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



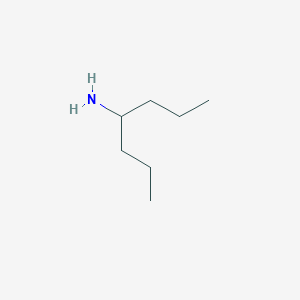

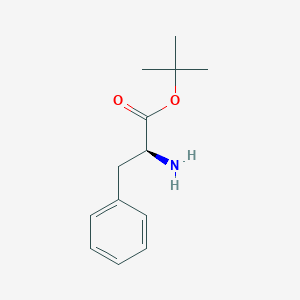

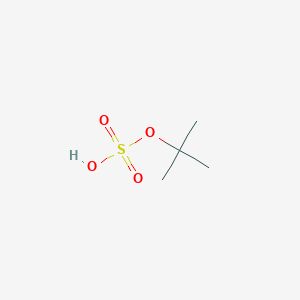
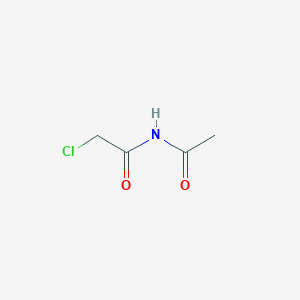
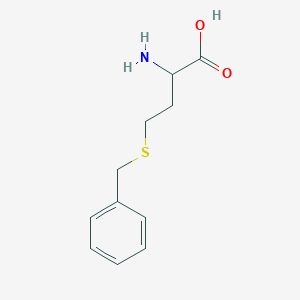
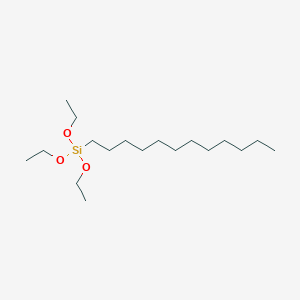


![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
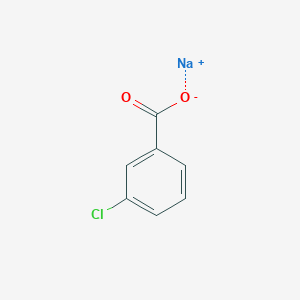
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
